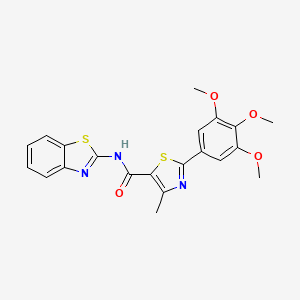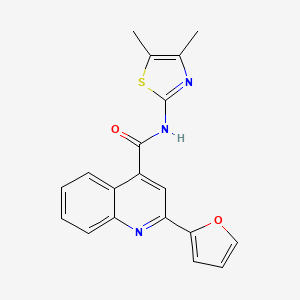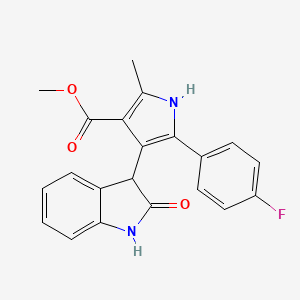![molecular formula C19H18N4O2S B14957810 4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14957810.png)
4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an acetylamino group, a phenylethyl group, and a thiadiazole ring, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiadiazole ring, which is then functionalized with the phenylethyl group. The final step involves the acetylation of the amino group and the coupling with benzamide.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Functionalization with Phenylethyl Group: The thiadiazole intermediate is then reacted with a phenylethyl halide in the presence of a base to introduce the phenylethyl group.
Acetylation and Coupling: The amino group of the intermediate is acetylated using acetic anhydride, followed by coupling with benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The thiadiazole ring and phenylethyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(acetylamino)phenyl 2-(acetyloxy)benzoate
- 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate
- 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid
Uniqueness
4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Propriétés
Formule moléculaire |
C19H18N4O2S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-acetamido-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13(24)20-16-10-8-15(9-11-16)18(25)21-19-23-22-17(26-19)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3,(H,20,24)(H,21,23,25) |
Clé InChI |
FCKGYBURFRWCSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 |
Solubilité |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-tert-butylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957730.png)
![2-(3-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B14957739.png)
![5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957743.png)
![2-hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14957755.png)


![tert-butyl {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14957774.png)
![3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B14957781.png)
![3-ethyl-9-(4-methoxyphenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14957782.png)
![3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14957790.png)

![8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957800.png)
![6-oxo-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14957805.png)

